2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol
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Overview
Description
The compound “2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol” is a chemical with the molecular formula C11H12F3N3O and a molecular weight of 259.23 . It is also known by the synonym "1H-Benzimidazole-1-ethanol, 5-amino-β-methyl-2-(trifluoromethyl)-" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. For this compound, the molecular weight is 259.23 . Unfortunately, other properties such as boiling point, melting point, and density were not available in the resources .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, a compound related to the trifluoromethyl benzodiazole family, employed LC-MS/MS to understand its stability under various conditions, identifying major degradation products and contributing to a better understanding of its medical applications and potential environmental impact (Barchańska et al., 2019).
Benzodiazepine-related Compounds Review
Research into benzodiazepine-related compounds, including diazepines and triazepines fused with nitrogen heterocycles, has shown significant biological activity, suggesting their potential in developing new medicines against diseases with no current remedies, such as certain cancers (Földesi et al., 2018).
Benzothiazole Derivatives Synthesis
Modern approaches to synthesizing benzothiazole derivatives, emphasizing green chemistry principles, suggest the importance of these compounds in developing new drugs and materials. This highlights the potential for similar benzodiazole compounds to be used as building blocks in organic synthesis (Zhilitskaya et al., 2021).
Therapeutic Potential of Benzothiazoles
The therapeutic potential of benzothiazoles, showcasing a broad spectrum of activities including antimicrobial and anti-inflammatory, points to the versatility of the benzothiazole scaffold in medicinal chemistry. This further implies that compounds like 2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol could have diverse pharmacological applications (Kamal et al., 2015).
Antioxidant and Anti-inflammatory Benzofused Thiazole Derivatives
A study on benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties underscores the potential of benzothiazole and, by extension, benzodiazole derivatives in therapeutic applications, highlighting the importance of structural diversity in enhancing biological activities (Raut et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-6(5-18)17-9-3-2-7(15)4-8(9)16-10(17)11(12,13)14/h2-4,6,18H,5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFUFORZHRCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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